5-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE
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Overview
Description
5-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group, a piperidine-1-sulfonyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring, introduction of the carboxamide group, and the attachment of the piperidine-1-sulfonyl group. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of the thiophene derivative with an amine or amide reagent under appropriate conditions.
Attachment of the Piperidine-1-Sulfonyl Group: This can be accomplished through sulfonylation reactions using piperidine and sulfonyl chloride derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-METHYL-PIPERIDINE-1-SULFONYL)-PHENYL]-ETHYLAMINE HYDROCHLORIDE
- 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide
Uniqueness
5-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE is unique due to its specific substitution pattern on the thiophene ring and the presence of both a piperidine-1-sulfonyl group and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-methyl-N-(4-piperidin-1-ylsulfonylphenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13-11-14(12-23-13)17(20)18-15-5-7-16(8-6-15)24(21,22)19-9-3-2-4-10-19/h5-8,11-12H,2-4,9-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAYGTYITGNGDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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